4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Overview
Description
4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a diazepane ring with a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrazolo[1,5-a]pyrazine core or the diazepane ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It may act as a lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and diazepane-containing molecules. Examples are:
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure but differ in substituents, affecting their properties and applications.
Diazepane-containing molecules: These compounds have the diazepane ring but may have different cores, leading to varied biological activities.
Uniqueness
4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is unique due to its combination of the diazepane ring and pyrazolo[1,5-a]pyrazine core
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGNPPOTYNXBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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